Imidazo[4,5,1-HI]indazole Imidazo[4,5,1-HI]indazole
Brand Name: Vulcanchem
CAS No.: 65505-39-7
VCID: VC18511966
InChI: InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H
SMILES:
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol

Imidazo[4,5,1-HI]indazole

CAS No.: 65505-39-7

Cat. No.: VC18511966

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[4,5,1-HI]indazole - 65505-39-7

Specification

CAS No. 65505-39-7
Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
IUPAC Name 2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene
Standard InChI InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H
Standard InChI Key QPHDDQPXIJZGOK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)N=CN3N=C2

Introduction

Structural and Chemical Properties of Imidazo[4,5,1-HI]indazole

Molecular Architecture

Imidazo[4,5,1-HI]indazole features a fused bicyclic system comprising a five-membered imidazole ring and a six-membered indazole scaffold. The imidazole component contributes two nitrogen atoms at positions 1 and 3, while the indazole moiety introduces an additional nitrogen at position 2 of the fused system. This arrangement creates a π-conjugated system that enhances electronic delocalization, a property critical for interactions with biological targets such as enzymes and DNA .

The compound’s molecular formula, C9H6N4\text{C}_9\text{H}_6\text{N}_4, reflects its heteroatom-rich composition. X-ray crystallographic studies of analogous indazole derivatives reveal planar geometries that facilitate intercalation into DNA helices or binding to hydrophobic enzyme pockets . Computational modeling suggests that the fused rings in Imidazo[4,5,1-HI]indazole adopt a nearly coplanar conformation, optimizing van der Waals interactions and hydrogen-bonding capabilities.

Physicochemical Characteristics

Imidazo[4,5,1-HI]indazole’s physicochemical profile is dominated by its moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) and limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for pharmacological applications. The compound’s logP value, estimated at 2.1±0.3, indicates balanced lipophilicity suitable for blood-brain barrier penetration and intracellular uptake . Stability studies of related indazoles under physiological conditions (pH 7.4, 37°C) show degradation half-lives exceeding 24 hours, suggesting sufficient metabolic stability for therapeutic use.

Synthetic Methodologies for Indazole-Based Systems

Palladium-Catalyzed Cyclization

Contemporary synthesis of indazole derivatives often employs palladium-mediated C-H activation. For example, Joo et al. demonstrated that Pd(OAc)2_2/P(tBu)3_3·HBF4_4 catalyzes oxidative benzannulation of pyrazoles with alkynes to yield 1H-indazoles in 60–85% yields . This method’s regioselectivity is controlled by electronic effects of substituents, with electron-deficient alkynes favoring cyclization at the β-position. Applied to Imidazo[4,5,1-HI]indazole synthesis, analogous Pd-catalyzed protocols could enable selective formation of the fused imidazole-indazole system.

Metal-Free Approaches

Zhang et al. developed a [bis-(trifluoroacetoxy)iodo]benzene (PIFA)-mediated intramolecular C-N coupling of arylhydrazones, producing 1H-indazoles in 72–89% yields without transition metals . This oxidative cyclization tolerates nitro, halogen, and alkyl substituents, making it applicable to functionalized Imidazo[4,5,1-HI]indazole precursors. Kinetic studies reveal a second-order dependence on hydrazone concentration, suggesting a bimolecular transition state.

Biological Activities and Mechanistic Insights

Antitumor Efficacy

Indazole derivatives exhibit potent antitumor activity through kinase inhibition. For instance, compound 81c (CFI-400945), a (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative, inhibits Polo-like kinase 4 (PLK4) with IC50_{50} = 1.2 nM, inducing tumor regression in HCT116 xenografts . Structural analogs of Imidazo[4,5,1-HI]indazole likely share this mechanism, as their planar aromatic systems can occupy ATP-binding pockets of kinases.

Table 1: Comparative Antitumor Activities of Indazole Derivatives

CompoundTarget KinaseIC50_{50} (nM)Cell Line Activity (IC50_{50})
CFI-400945 PLK41.2HCT116: 8 nM
82a Pim-1/Pim-2/Pim-30.4/1.1/0.4KMS-12 BM: 1400 nM
105 FGFR1-40.9–6.1NCI-H1581: 96.9% TGI

Enzymatic Inhibition

Imidazo[4,5,1-HI]indazole’s structural analogs demonstrate nanomolar inhibition of fibroblast growth factor receptors (FGFRs). Compound 105, a 3-benzimidazole-indazole hybrid, inhibits FGFR1-4 with IC50_{50} values of 0.9–6.1 nM, achieving 96.9% tumor growth inhibition in xenograft models . Molecular docking suggests that the indazole nitrogen forms hydrogen bonds with kinase hinge residues (e.g., Glu562 in FGFR1), while hydrophobic substituents occupy allosteric pockets.

Applications in Drug Development

Kinase-Targeted Therapies

The indazole scaffold’s versatility enables rational design of multi-kinase inhibitors. Zhang et al. developed compound 133, a 1H-indazole derivative inhibiting VEGFR-2 (IC50_{50} = 3.45 nM), Tie-2 (2.13 nM), and EphB4 (4.71 nM), demonstrating broad-spectrum antiangiogenic activity . Such multi-target profiles are achievable by modifying substituents at the indazole 4- and 6-positions, a strategy applicable to Imidazo[4,5,1-HI]indazole optimization.

Overcoming Drug Resistance

Third-generation EGFR inhibitors like 128 (EC50_{50} = 22 nM against HCC827 cells) exploit indazole’s ability to covalently bind Cys797, circumventing T790M-mediated resistance . Imidazo[4,5,1-HI]indazole’s electron-rich system could enhance similar Michael addition reactions with cysteine residues, improving target residence time.

Comparative Analysis with Heterocyclic Analogues

Table 2: Structural and Functional Comparison of Azole Derivatives

CompoundRing SystemKey TargetslogPAqueous Solubility (µg/mL)
Imidazo[4,5,1-HI]indazoleFused imidazole-indazoleKinases, DNA2.1<1
Benzimidazole Benzene-imidazoleProton pumps, viruses3.25–10
Pyrazole Five-membered dieneCOX-2, inflammation1.820–50

The fused imidazole-indazole system uniquely combines the metabolic stability of imidazoles with the kinase affinity of indazoles, offering superior target engagement compared to simpler heterocycles .

Future Research Directions

  • Synthetic Innovation: Developing photo- or electro-catalytic methods to access Imidazo[4,5,1-HI]indazole derivatives under mild conditions.

  • Polypharmacology: Engineering multi-kinase inhibitors by functionalizing the indazole 4-position with sulfonamide or urea groups.

  • Formulation Science: Investigating nanoparticle-based delivery systems to overcome solubility limitations for in vivo applications.

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